molecular formula C11H14N2O2 B13992015 N,N'-dimethyl-2-phenylpropanediamide CAS No. 13566-70-6

N,N'-dimethyl-2-phenylpropanediamide

Cat. No.: B13992015
CAS No.: 13566-70-6
M. Wt: 206.24 g/mol
InChI Key: XYMUMOFEONBKLU-UHFFFAOYSA-N
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Description

N,N’-dimethyl-2-phenylpropanediamide: is an organic compound with the molecular formula C11H14N2O2. It is a derivative of propanediamide, featuring two methyl groups and a phenyl group attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dimethyl-2-phenylpropanediamide typically involves the reaction of 2-phenylpropanediamide with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In industrial settings, the production of N,N’-dimethyl-2-phenylpropanediamide may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality N,N’-dimethyl-2-phenylpropanediamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N’-dimethyl-2-phenylpropanediamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Amides, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives

Scientific Research Applications

N,N’-dimethyl-2-phenylpropanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: N,N’-dimethyl-2-phenylpropanediamide is explored for its potential use in drug development. Its derivatives are tested for their efficacy and safety in treating various medical conditions.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N’-dimethyl-2-phenylpropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    N,N-dimethyl-p-phenylenediamine: A related compound with similar structural features but different reactivity and applications.

    N,N-diethyl-p-phenylenediamine: Another similar compound with ethyl groups instead of methyl groups, leading to different chemical properties and uses.

    N,N-dimethyl-1,4-phenylenediamine: A compound with a different substitution pattern on the phenyl ring, resulting in distinct reactivity and applications.

Uniqueness: N,N’-dimethyl-2-phenylpropanediamide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N,N'-dimethyl-2-phenylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-12-10(14)9(11(15)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUMOFEONBKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314643
Record name N,N'-dimethyl-2-phenylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13566-70-6
Record name NSC286683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-dimethyl-2-phenylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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